![molecular formula C18H17NO4 B13988539 N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide](/img/structure/B13988539.png)
N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide is an organic compound with the molecular formula C18H17NO4 and a molecular weight of 311.33 g/mol . This compound is characterized by the presence of a phthalimide group attached to a 3-(4-methoxy-phenoxy)-propyl chain. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide typically involves the reaction of phthalic anhydride with 3-(4-methoxy-phenoxy)-propylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the phthalimide ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methoxy)-phenoxy pentafluorocyclotriphosphazene: Used as a flame retardant and overcharge protection additive for lithium-ion batteries.
Phenoxy acetamide derivatives: Explored for their pharmacological activities, including anti-inflammatory and anti-tumor properties.
Uniqueness
N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide stands out due to its unique combination of a phthalimide group and a 3-(4-methoxy-phenoxy)-propyl chain, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C18H17NO4 |
|---|---|
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
2-[3-(4-methoxyphenoxy)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H17NO4/c1-22-13-7-9-14(10-8-13)23-12-4-11-19-17(20)15-5-2-3-6-16(15)18(19)21/h2-3,5-10H,4,11-12H2,1H3 |
Clé InChI |
ICCQUWXPPACMBO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




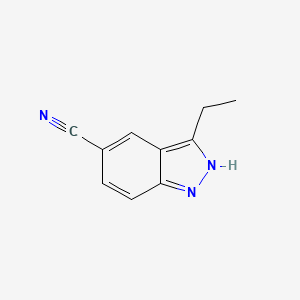
![4-[(E)-(Phenylimino)methyl]benzene-1-carbothioamide](/img/structure/B13988463.png)
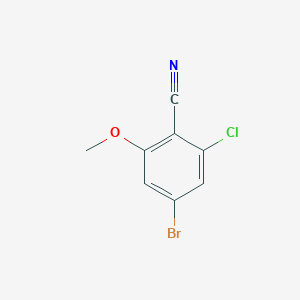
![4-(4-Benzoylamino-phenylamino)-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B13988503.png)
![Allyl-[2-(3,4-dichloro-phenyl)-ethyl]-(2-pyrrolidin-1-yl-ethyl)-amine](/img/structure/B13988507.png)
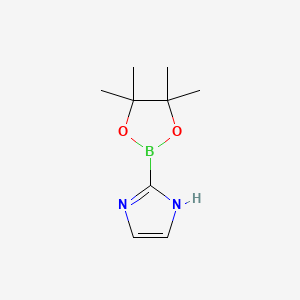

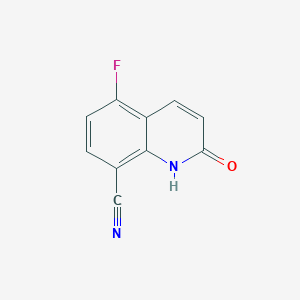

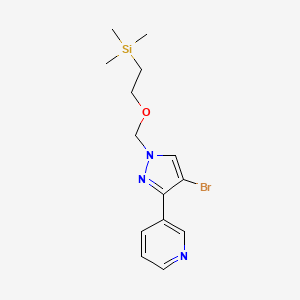
![7-Tert-butylspiro[4.5]decan-10-one](/img/structure/B13988537.png)

